molecular formula C14H19NO4 B1377957 (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid CAS No. 193150-14-0

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Cat. No.: B1377957
CAS No.: 193150-14-0
M. Wt: 265.3 g/mol
InChI Key: JWYITCUSPYOBSX-SECBINFHSA-N
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Description

®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethyl side chain on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield carboxylic acid derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The benzoic acid moiety can interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and benzoic acid derivatives. Examples include:

  • ®-3-(1-tert-Butoxycarbonylamino-ethyl)-phenylacetic acid
  • ®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzamide

Uniqueness

®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid is unique due to its specific combination of a Boc-protected amino group and a benzoic acid core. This combination allows for selective reactions and interactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYITCUSPYOBSX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193150-14-0
Record name 193150-14-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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